N,N'-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide
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Overview
Description
N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound with the molecular formula C26H27N3O6. It is characterized by the presence of two 4-methylphenoxyethyl groups attached to a benzene ring that also contains nitro and dicarboxamide functional groups
Preparation Methods
The synthesis of N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 5-nitroisophthaloyl chloride in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases. .
Scientific Research Applications
N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and in the synthesis of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyethyl groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes .
Comparison with Similar Compounds
N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE can be compared with similar compounds such as:
N1,N3-BIS[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N1,N3-DIMETHYL-1,3-PROPANEDIAMINE DIHYDROCHLORIDE: This compound has different substituents on the phenyl ring, which can affect its chemical and biological properties.
N1,N3-BIS(2-BENZYLTHIOETHYL)PROPANE DIAMIDE: This compound contains sulfur atoms, which can influence its reactivity and selectivity in metal binding. The uniqueness of N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27N3O6 |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
1-N,3-N-bis[2-(4-methylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H27N3O6/c1-18-3-7-23(8-4-18)34-13-11-27-25(30)20-15-21(17-22(16-20)29(32)33)26(31)28-12-14-35-24-9-5-19(2)6-10-24/h3-10,15-17H,11-14H2,1-2H3,(H,27,30)(H,28,31) |
InChI Key |
IESBTURUBOXZOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=C(C=C3)C |
Origin of Product |
United States |
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